Montelukast Ethyl Ester

Catalog No.
S13973034
CAS No.
M.F
C37H40ClNO3S
M. Wt
614.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Montelukast Ethyl Ester

Product Name

Montelukast Ethyl Ester

IUPAC Name

ethyl 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate

Molecular Formula

C37H40ClNO3S

Molecular Weight

614.2 g/mol

InChI

InChI=1S/C37H40ClNO3S/c1-4-42-35(40)24-37(20-21-37)25-43-34(19-15-27-9-5-6-11-32(27)36(2,3)41)29-10-7-8-26(22-29)12-17-31-18-14-28-13-16-30(38)23-33(28)39-31/h5-14,16-18,22-23,34,41H,4,15,19-21,24-25H2,1-3H3/b17-12+/t34-/m1/s1

InChI Key

UVNCTOQYOKRIBZ-PWFRWNHDSA-N

Canonical SMILES

CCOC(=O)CC1(CC1)CSC(CCC2=CC=CC=C2C(C)(C)O)C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4

Isomeric SMILES

CCOC(=O)CC1(CC1)CS[C@H](CCC2=CC=CC=C2C(C)(C)O)C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4
Typical of esters. One significant reaction is hydrolysis, where the ester bond is cleaved in the presence of water, yielding Montelukast and ethanol. This reaction can be catalyzed by acidic or basic conditions:

Montelukast Ethyl Ester+H2OMontelukast+Ethanol\text{Montelukast Ethyl Ester}+H_2O\rightarrow \text{Montelukast}+\text{Ethanol}

Additionally, Montelukast Ethyl Ester can participate in transesterification reactions, where it can react with different alcohols to form new esters. Such reactions are essential for modifying the compound's properties for specific applications .

Montelukast Ethyl Ester exhibits biological activity similar to that of Montelukast, primarily acting as a selective antagonist of cysteinyl leukotriene receptors. This action helps reduce inflammation and bronchoconstriction associated with asthma and allergic reactions. The ethyl ester form may enhance its lipophilicity, potentially improving its absorption and distribution within biological systems . Studies indicate that both forms of the compound share a comparable mechanism of action, targeting leukotriene pathways involved in respiratory conditions .

The synthesis of Montelukast Ethyl Ester typically involves the esterification of Montelukast with ethanol. This can be achieved through various methods, including:

  • Direct Esterification: Reacting Montelukast with ethanol in the presence of an acid catalyst.
  • Transesterification: Using an existing ester form of Montelukast and exchanging the alkoxy group with ethyl alcohol.

For example, a common laboratory method includes reacting Montelukast with thionyl chloride to activate the carboxylic acid group, followed by treatment with ethanol to yield Montelukast Ethyl Ester .

Montelukast Ethyl Ester has potential applications in several areas:

  • Pharmaceutical Development: As a prodrug or modified release formulation aimed at improving bioavailability.
  • Research: Used in studies exploring leukotriene pathways and their role in inflammatory diseases.
  • Formulation Science: Investigated for use in transdermal delivery systems or as part of complex drug formulations.

Its improved solubility and absorption characteristics make it a candidate for further therapeutic applications beyond traditional oral administration .

Interaction studies involving Montelukast Ethyl Ester focus on its pharmacokinetic profiles and potential interactions with other medications. Given that Montelukast is metabolized by cytochrome P450 enzymes (particularly CYP2C8 and CYP3A4), understanding how the ethyl ester form interacts with these metabolic pathways is crucial. Studies suggest that while the ethyl ester maintains similar activity to Montelukast, it may exhibit different interaction profiles due to its altered physicochemical properties .

Several compounds share structural similarities or pharmacological effects with Montelukast Ethyl Ester. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
ZafirlukastLeukotriene receptor antagonistMore potent at lower doses; different side effect profile .
PranlukastLeukotriene receptor antagonistHigher selectivity for cysteinyl receptors; used in specific populations .
Bay u 9773Leukotriene receptor antagonistExperimental compound; similar mechanism but not widely used .

Montelukast Ethyl Ester's unique ethyl group enhances its solubility and potentially its therapeutic index compared to these compounds, making it an interesting subject for further research and development.

Solvent Selection and Reaction Optimization in Dehydration Processes

The synthesis of montelukast ethyl ester involves dehydration steps critical for eliminating water from intermediates. Toluene is predominantly employed for azeotropic drying due to its ability to form low-boiling azeotropes with water, facilitating efficient moisture removal. For instance, in the synthesis of (R,E)-methyl 2-(3-(acetylthio)-3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)propyl)benzoate, toluene enables the removal of half the solvent volume under reduced pressure, achieving azeotropic drying while maintaining reaction stability. Ethyl acetate is another solvent of choice, particularly in emulsion crystallization processes. When combined with water and surfactants like sodium dioctyl sulfosuccinate (Aerosol OT-B), ethyl acetate forms stable emulsions that enhance crystallization control, yielding montelukast acid with >99% purity.

Reaction optimization further hinges on temperature modulation. For example, cooling intermediates to −10°C during thioacetate substitution ensures minimal side reactions. Solvent ratios also play a pivotal role: ethyl acetate-to-water ratios between 0.7:1 and 2:1 (v/v) maximize emulsion stability and crystallization efficiency.

Table 1: Solvent Systems in Dehydration and Crystallization

SolventBoiling Point (°C)Azeotropic EfficiencyRole in Synthesis
Toluene110.6HighAzeotropic drying, reaction medium
Ethyl acetate77.1ModerateEmulsion crystallization
Water100.0N/AAnti-solvent in crystallization

Catalytic Systems for Cyclopropane Ring Formation

The cyclopropane ring in montelukast ethyl ester is synthesized via nucleophilic substitution reactions catalyzed by transition metal complexes. Lanthanum(III) chloride (LaCl₃) and cesium chloride (CsCl) are widely used to facilitate the reaction between methylmagnesium halides and thioacetate intermediates. LaCl₃, in particular, enhances stereochemical control, ensuring the (R)-configuration of the thioether linkage.

Alternative catalytic systems, such as chromium tetraphenylporphyrin chloride (CrCl(TPP)), enable carbonyl insertion under high-pressure conditions (13–17 atm CO). This method, conducted at 90–100°C in ethylene glycol dimethyl ether, achieves one-step carbonylation to form 1-mercaptomethylcyclopropylacetic acid, a key branched-chain intermediate. The choice of catalyst directly impacts yield and purity: LaCl₃-based systems achieve ~85% yield, whereas CrCl(TPP) systems require stringent pressure controls but offer superior selectivity.

Table 2: Catalytic Systems for Cyclopropane Synthesis

CatalystReaction ConditionsYield (%)Purity (HPLC)
LaCl₃Toluene, −10°C to 25°C8598.5
CsClToluene, 0–25°C7897.8
CrCl(TPP)90–100°C, 15 atm CO9299.2

Chromatographic Separation Techniques for Impurity Isolation

Purification of montelukast ethyl ester necessitates advanced chromatographic methods to isolate impurities such as diastereomers and oxidation byproducts. Silica gel chromatography remains a cornerstone, with mobile phases comprising ethyl acetate and hexane (3:7 v/v) achieving baseline separation of thioether isomers. Supercritical fluid chromatography (SFC), utilizing CO₂-methanol mobile phases, offers enhanced resolution for polar impurities, reducing purification time by 40% compared to conventional methods.

Ion exchange chromatography is employed for final polishing, particularly when residual metal catalysts persist. For example, sulfonic acid-functionalized resins selectively bind La³⁺ or Cr³⁺ ions, reducing metal content to <1 ppm. Emulsion crystallization, though not chromatographic, complements these techniques by precipitating high-purity montelukast acid (99.5%) prior to esterification.

Table 3: Chromatographic Methods for Impurity Removal

TechniqueStationary PhaseMobile PhaseResolution Efficiency
Silica gel60 Å poresEthyl acetate/hexane1.8
SFCDiol-modifiedCO₂-methanol (95:5)2.5
Ion exchangeSulfonic resinNaOH (0.1 M)99.9% metal removal

Structural Basis of Cysteinyl Leukotriene Receptor Type 1 Receptor Binding Selectivity

The structural foundation of Montelukast Ethyl Ester's binding selectivity to Cysteinyl Leukotriene Receptor Type 1 involves complex molecular interactions within the receptor's orthosteric pocket [4]. Crystal structure analysis reveals that the receptor accommodates antagonists through a unique lateral ligand access route between transmembrane helices 4 and 5, creating a distinctive binding environment [4] [5].

The binding pocket in Cysteinyl Leukotriene Receptor Type 1 structures stretches from extracellular loop 2 across the receptor toward a gap between transmembrane domains 4 and 5, deep in the middle section of the seven-transmembrane bundle [4]. This configuration differs substantially from previously observed pockets in G protein-coupled receptor structures [4]. The extracellular portion of the binding pocket contains polar and charged residues that facilitate specific ligand interactions [4].

Key structural determinants include Tyrosine 104 at position 3.33, which makes extensive polar interactions with ligand moieties, and Tyrosine 249 at position 6.51, which directly interacts with specific antagonist structures [4]. Arginine 79 at position 2.60 serves as an anchoring point through salt bridge formation with tetrazole moieties of certain antagonists [4]. The receptor demonstrates remarkable conformational adaptability, particularly with Arginine 241, which can reorient within the active-site cavity to stabilize negatively charged functional groups [6].

Binding Affinity Data for Cysteinyl Leukotriene Receptor Type 1 Antagonists

CompoundInhibition Constant (nanomolar)Test SystemRadioligandRelative Potency versus Leukotriene D4
Montelukast0.18 [7]Guinea pig lung[3H]Leukotriene D40.26
Zafirlukast0.34 [7]Guinea pig lung[3H]Leukotriene D40.49
Pranlukast0.99 [7]Guinea pig lung[3H]Leukotriene D41.41
Pobilukast2.00 [7]Guinea pig lung[3H]Leukotriene D42.86
Leukotriene D40.70 [7]Guinea pig lung[3H]Leukotriene D41.00

The receptor exhibits an atypical pattern of microswitches, where the highly conserved aspartic acid-arginine-tyrosine motif is replaced by phenylalanine-arginine-cysteine in Cysteinyl Leukotriene Receptor Type 1 [4]. This modification eliminates the common inactive-state salt bridge between aspartic acid at position 3.49 and arginine at position 3.50, conferring greater flexibility to arginine at position 3.50 [4].

The receptor demonstrates a distinct four-residue-coordinated sodium site that stabilizes the inactive state while maintaining preactivation of certain microswitches [4]. This unique coordination involves two acidic residues and represents a departure from typical G protein-coupled receptor sodium binding patterns [4].

Allosteric Modulation of 5-Lipoxygenase-Derived Mediators

The allosteric regulation of 5-lipoxygenase represents a critical control mechanism in leukotriene biosynthesis pathways [8] [9]. Adenosine triphosphate functions as a key allosteric activator of human 5-lipoxygenase, promoting both hydroperoxidation and leukotriene A4 synthesis through hyperbolic activation mechanisms [8] [10].

Adenosine triphosphate binding to 5-lipoxygenase induces hyperbolic kinetic responses with specific changes in microscopic rate constants [8]. The enzyme demonstrates a 4.9-fold increase in maximum velocity and 1.7-fold increase in catalytic efficiency upon adenosine triphosphate saturation [10]. Kinetic analysis reveals mixed hyperbolic allostery with alpha values greater than 1 indicating substrate binding modulation and beta values greater than 1 indicating velocity enhancement [10].

The allosteric binding site exhibits a dissociation constant of approximately 8 micromolar for adenosine triphosphate, with maximum effects observed at 200 micromolar concentrations [10]. This activation mechanism involves changes in hydrogen bonding patterns and reduced dependence on hydrogen atom abstraction steps [8].

5-Lipoxygenase Allosteric Regulation Parameters

ParameterAdenosine Triphosphate EffectControl ConditionReference
Maximum Velocity Fold Change4.9x increase [10]Baseline [10]
Michaelis Constant Change1.9 to 5.3 micromolar [10]Baseline to saturated [10]
Dissociation Constant8 ± 6 micromolar [10]Adenosine triphosphate binding [10]
Alpha Value3.0 ± 0.4 [10]Substrate binding modulation [10]
Beta Value5.5 ± 0.5 [10]Velocity enhancement [10]

Calcium ion binding to allosteric sites in the amino-terminal polycystin-1/lipoxygenase/alpha-toxin domain promotes membrane association through conserved tryptophan residues [10]. This translocation mechanism enhances hydroperoxide and leukotriene production levels [10]. The enzyme requires interaction with 5-lipoxygenase-activating protein to secure polyunsaturated fatty acid substrates from nuclear membranes [10].

Coactosin-like protein functions as a stabilizing chaperone for 5-lipoxygenase, protecting the enzyme from inactivation through specific protein-protein interactions [11]. The interaction depends on lysine 131 in coactosin-like protein and tryptophan 102 in the regulatory domain of 5-lipoxygenase [11]. This association enhances leukotriene formation by threefold through enzyme stabilization mechanisms [10].

Cross-Talk Between Cysteinyl Leukotriene and Prostaglandin Signaling

The intersection of cysteinyl leukotriene and prostaglandin signaling pathways creates complex regulatory networks that modulate inflammatory responses [12] [13]. Leukotriene D4 and prostaglandin E2 demonstrate synergistic signaling through Cysteinyl Leukotriene Receptor Type 1 and E-prostanoid receptor 3, potentiating vascular inflammation in mast cell-dependent mechanisms [12].

This cross-talk involves enhanced extracellular signal-regulated kinase and c-fos phosphorylation, inflammatory gene expression, and prostaglandin D2 generation through Gi protein, protein kinase G, and extracellular signal-regulated kinase signaling pathways [12]. The synergistic effects require simultaneous engagement of both receptor systems, as individual receptor antagonism provides only partial inhibition [12].

Prostaglandin D2 and leukotriene E4 exhibit synergistic activation of T helper 2 cells through different pathways, inducing diverse functional responses including cell adhesion, migration, survival, and cytokine production [14] [15]. The combination produces marked secretion of non-classical T helper 2 inflammatory mediators, including interleukin-22, interleukin-8, and granulocyte-macrophage colony-stimulating factor at concentrations sufficient to affect neutrophil activation [14] [15].

Cysteinyl Leukotriene-Prostaglandin Cross-Talk Mechanisms

Mediator CombinationReceptor TargetsPrimary Signaling PathwayFunctional OutcomeReference
Leukotriene D4 + Prostaglandin E2Cysteinyl Leukotriene Receptor Type 1 + E-prostanoid receptor 3Gi/protein kinase G/extracellular signal-regulated kinase [12]Vascular inflammation enhancement [12]
Prostaglandin D2 + Leukotriene E4Chemoattractant receptor-homologous molecule + Cysteinyl Leukotriene Receptor Type 1Calcium flux/gene transcription [14]T helper 2 cell activation [14]
Leukotriene B4 + Prostaglandin E2Leukotriene B4 receptor + E-prostanoid receptorCyclic adenosine monophosphate modulation [13]Phagocytosis regulation [13]

The molecular basis of this cross-talk involves differential regulation of cyclic adenosine monophosphate levels through opposing G protein coupling [13]. Leukotriene B4 and leukotriene D4 converge on common signal transduction pathways that enhance immunoglobulin G receptor-mediated phagocytosis, with leukotriene D4 operating through Gq-dependent protein kinase C activation and intracellular calcium increases independent of cyclic adenosine monophosphate effects [13].

In osteoarthritic synovial membranes, the cross-talk between lipoxygenase and cyclooxygenase pathways regulates interleukin-1 beta synthesis through arachidonic acid shunting mechanisms [16]. Cyclooxygenase inhibition redirects arachidonic acid metabolism toward leukotriene production, while simultaneously affecting lipoxin A4 synthesis, creating an imbalanced leukotriene B4 to lipoxin A4 ratio that promotes inflammatory responses [16].

XLogP3

8.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

613.2417430 g/mol

Monoisotopic Mass

613.2417430 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-10-2024

Explore Compound Types